molecular formula C20H26N2O2 B10881593 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10881593
M. Wt: 326.4 g/mol
InChI Key: AGPCLKFGJGWZQP-UHFFFAOYSA-N
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Description

1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a hybrid compound that combines an isothiazole ring with a piperazine moiety. Its derivatives exhibit various biological activities and are used in pharmacology and medicinal chemistry. Specifically, this compound acts as a dopamine and serotonin antagonist and finds applications as an antipsychotic drug substance .

Preparation Methods

The synthetic routes for this compound involve a multi-step procedure. Although specific details are not provided in the available literature, the general approach includes the introduction of the piperazine and naphthalene moieties onto the isothiazole scaffold. Characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry confirm the structures of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions:: 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone may undergo various reactions, including oxidation, reduction, and substitution reactions. These transformations can modify its structure and properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO_4_) or hydrogen peroxide (H_2_O_2_) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH_4_) or lithium aluminum hydride (LiAlH_4_) can reduce functional groups.

    Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides can introduce substituents.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a scaffold for designing bioactive molecules.

    Biology: Its derivatives may act as antagonists or modulators of neurotransmitter receptors.

    Medicine: Used as an antipsychotic drug substance.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. its activity as a dopamine and serotonin antagonist suggests interactions with neurotransmitter pathways.

Comparison with Similar Compounds

While specific similar compounds are not mentioned in the available literature, further research could explore related structures and highlight the uniqueness of 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C20H26N2O2/c1-3-16(2)21-10-12-22(13-11-21)20(23)15-24-19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14,16H,3,10-13,15H2,1-2H3

InChI Key

AGPCLKFGJGWZQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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